5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that likely contains a furan ring, a pyrazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan compounds are often synthesized from biomass, such as corncobs or sugar cane bagasse . Various methods for the synthesis of chiral furans have also been discussed .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups. Furan compounds typically have a planar structure .Chemical Reactions Analysis
Furan compounds can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes .Scientific Research Applications
Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
- Methods of Application : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation
- Scientific Field : Catalysis
- Application Summary : Furfural and 5-hydroxymethyl furfural (HMF) are abundantly available biomass-derived renewable chemical feedstocks, and their oxidation to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications in food, cosmetics, optics, and renewable polymer industries .
- Methods of Application : This process involves the direct homogeneous oxidation of furfural/HMF to furoic acid/FDCA, using alkaline water as the formal oxidant while producing pure H2 as the reaction byproduct .
- Results or Outcomes : With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .
Biomass-Derived Furan Conversion
- Scientific Field : Renewable Energy
- Application Summary : Furfural and 5-hydroxymethylfurfural (HMF) can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
- Methods of Application : The process involves the acid-treatment and hydrogenation of the biomass-derived furans. The solvent and the catalyst are the critical factors for determining overall efficiency of the processes .
- Results or Outcomes : The hydrogenation of HMF, furan, and furfural is much more selective in methanol than in water. With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .
Furan Platform Chemicals Beyond Fuels and Plastics
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .
- Methods of Application : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Upgrading Biomass-Derived Furans via Acid-Catalysis/Hydrogenation
- Scientific Field : Renewable Energy
- Application Summary : Furans (e.g. furfural and 5-hydroxylmethylfurfural) can be produced from abundantly available biomass via hydrolysis. They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
- Methods of Application : The process involves the acid-treatment and hydrogenation of the biomass-derived furans. The solvent and the catalyst are the critical factors for determining overall efficiency of the processes .
- Results or Outcomes : The hydrogenation of HMF, furan, and furfural is much more selective in methanol than in water. With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEGTDIRPLHKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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